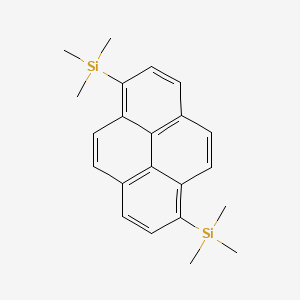

1,6-Bis(trimethylsilyl)pyrene

Descripción

Propiedades

Número CAS |

205810-27-1 |

|---|---|

Fórmula molecular |

C22H26Si2 |

Peso molecular |

346.6 g/mol |

Nombre IUPAC |

trimethyl-(6-trimethylsilylpyren-1-yl)silane |

InChI |

InChI=1S/C22H26Si2/c1-23(2,3)19-13-9-15-8-12-18-20(24(4,5)6)14-10-16-7-11-17(19)21(15)22(16)18/h7-14H,1-6H3 |

Clave InChI |

UJYMIDVUQISYLA-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)[Si](C)(C)C)C=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,6-Bis(trimethylsilyl)pyrene can be synthesized through a multi-step process involving the bromination of pyrene followed by a coupling reaction with trimethylsilylacetylene. The general steps are as follows:

Bromination of Pyrene: Pyrene is reacted with bromine in carbon tetrachloride to produce 1,6-dibromopyrene.

Coupling Reaction: The 1,6-dibromopyrene is then subjected to a coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

1,6-Bis(trimethylsilyl)pyrene undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The pyrene core can undergo oxidation and reduction reactions, although the trimethylsilyl groups generally remain inert under these conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as organolithium or Grignard reagents, often in the presence of a catalyst like palladium.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

Substitution Reactions: Products include various substituted pyrenes, depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of pyrene, with the trimethylsilyl groups typically remaining intact.

Aplicaciones Científicas De Investigación

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

1,6-Bis(trimethylsilyl)pyrene has been explored as a potential material for OLEDs due to its favorable electronic properties. Its ability to form stable films and emit light upon excitation makes it suitable for use in display technologies.

Table 1: Comparison of Emission Properties

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| This compound | 460 | 25 |

| Pyrene | 380 | 15 |

Photonic Applications

The compound's unique photophysical properties make it suitable for applications in photonic devices. Its high fluorescence quantum yield and stability under UV irradiation allow it to be used in sensors and light-harvesting systems.

Case Study: Sensor Development

A study demonstrated that incorporating this compound into polymer matrices improved the sensitivity of fluorescence-based sensors for detecting environmental pollutants. The compound's ability to undergo efficient energy transfer enhances sensor performance.

Material Science

Polymer Composites :

Incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Table 2: Mechanical Properties of Composites

| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polymer without additive | 30 | 5 |

| Polymer with 1,6-BTS-pyrene | 50 | 10 |

Biological Applications

Research has indicated potential applications in biomedicine, particularly as a fluorescent probe for imaging biological systems. The compound's biocompatibility and fluorescence make it suitable for tracking cellular processes.

Case Study: Cellular Imaging

In vitro studies showed that cells labeled with this compound exhibited strong fluorescence, enabling real-time imaging of cellular dynamics.

Mecanismo De Acción

The mechanism by which 1,6-Bis(trimethylsilyl)pyrene exerts its effects is primarily related to its photophysical properties. The compound absorbs light and emits fluorescence, which can be harnessed for various applications. The trimethylsilyl groups enhance the stability and solubility of the compound, allowing it to interact with different molecular targets and pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrene Derivatives

Substituent Effects on Solubility and Structural Geometry

The solubility and molecular geometry of pyrene derivatives are heavily influenced by substituent type and position:

- Ethynyl groups extend π-conjugation, enabling intense fluorescence and applications in optoelectronic materials .

Substituent Position and Steric Effects

- 1,6- vs. 1,8-isomers: The 1,6-isomer exhibits a ~4° larger substituent-pyrene angle than the 1,8-isomer, reducing planarity and altering solid-state emission .

- Steric bulk : Trimethylsilyl groups hinder close π-π stacking, which may enhance emission efficiency in the solid state compared to planar derivatives.

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing the electronic structure of 1,6-Bis(trimethylsilyl)pyrene?

- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy and fluorescence emission spectroscopy are critical for analyzing π-π* transitions and excited-state behavior. Density Functional Theory (DFT) calculations can predict HOMO-LUMO gaps, molecular geometry, and substituent effects. For example, ethynyl-substituted pyrene derivatives showed red-shifted spectra and reduced energy gaps via DFT, suggesting similar approaches for trimethylsilyl analogs .

Q. How can synthetic routes for this compound be optimized to reduce byproducts?

- Methodological Answer : Cross-metathesis reactions using Grubbs’ catalysts (e.g., ruthenium-based) have been employed for analogous silylated compounds. Reaction parameters like temperature, solvent polarity, and stoichiometry should be systematically varied. Evidence from selenasteroid synthesis highlights contamination with 1,6-bis(trimethylsilyl)octadiene, suggesting the need for purification via column chromatography or recrystallization .

Q. What are the thermal stability considerations for this compound in material science applications?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres can assess decomposition temperatures. Ethynyl-substituted pyrenes demonstrated enhanced thermal stability due to rigid planarization, a property likely shared with trimethylsilyl groups. Differential scanning calorimetry (DSC) further probes phase transitions .

Advanced Research Questions

Q. How does this compound function as an annihilator in triplet-triplet annihilation upconversion (sTTA-UC) systems?

- Methodological Answer : The compound’s low-energy excited states (e.g., 3ILCT/3MLCT) enable efficient triplet energy transfer. In sTTA-UC, pair with photosensitizers (e.g., isoacridone dyes) and measure delayed fluorescence via time-resolved spectroscopy. Power-dependent quantum yield studies (e.g., quadratic vs. linear emission trends) validate annihilator performance .

Q. What strategies improve host-guest binding efficiency in supramolecular cages incorporating this compound scaffolds?

- Methodological Answer : Structural rigidity from the 1,6-substitution pattern enhances cavity definition in FeII4L6 cages. Use isothermal titration calorimetry (ITC) to quantify binding constants with guests like fullerenes. Molecular dynamics simulations can predict steric compatibility and hydrophobic interactions .

Q. How do trimethylsilyl groups influence electron injection efficiency in optoelectronic devices?

- Methodological Answer : Cyclic voltammetry (CV) measures redox potentials to assess electron injection capabilities. Comparative studies with unsubstituted pyrene reveal that silyl groups lower LUMO levels, facilitating electron transfer. Device testing (e.g., OLEDs) under controlled environments correlates structural modifications with performance metrics .

Data Contradictions and Resolution

Q. Discrepancies in reported photophysical properties of silylated pyrenes: How to reconcile experimental and computational data?

- Methodological Answer : Divergences often arise from solvent effects or aggregation. Solvent polarity studies (e.g., in toluene vs. DMF) using fluorescence quenching assays clarify environmental impacts. Validate computational models (e.g., TD-DFT) with solvent-corrected parameters to align theoretical predictions with empirical spectra .

Experimental Design Considerations

Q. What controls are essential when studying the coordination chemistry of this compound with transition metals?

- Methodological Answer : Monitor ligand-to-metal charge transfer (LMCT) using X-ray absorption spectroscopy (XAS). For complexes like Pt or Pd derivatives, inert atmosphere protocols prevent oxidation. Single-crystal X-ray diffraction resolves steric effects from bulky silyl groups on metal-ligand bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.